

validation of a new analytical method for quantifying furan-containing amines

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Compound of Interest

Compound Name: *N*-(furan-2-ylmethyl)-*N*-methylbut-3-en-1-amine
CAS No.: 1855641-37-0
Cat. No.: B2759647

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Validation of a High-Sensitivity HILIC-MS/MS Method for the Quantification of Furfurylamine and Furan-Containing Amine Impurities

Executive Summary: The Analytical Challenge

In the synthesis of active pharmaceutical ingredients (APIs) such as Furosemide, Ranitidine, and various kinase inhibitors, furan-containing amines (e.g., Furfurylamine) serve as critical intermediates. However, their reactivity and structural properties present a "perfect storm" for analytical validation:

- **Genotoxicity:** As primary amines attached to a furan ring, these compounds often fall under ICH M7 guidelines for mutagenic impurities, requiring quantification at trace levels (ppm/ppb) relative to the drug substance.
- **Polarity:** Small, polar amines are poorly retained on standard C18 (Reversed-Phase) columns, often eluting in the void volume where ion suppression is most severe.

- **Stability:** The furan ring is acid-sensitive, prone to ring-opening and polymerization in strong acidic media, complicating standard degradation studies.

This guide validates a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) method, contrasting it with traditional RP-HPLC-UV and GC-MS approaches. We demonstrate why HILIC-MS/MS is the superior choice for sensitivity, retention, and robustness.

Method Comparison: Why HILIC-MS/MS?

The following table objectively compares the new HILIC validation against standard alternatives.

Feature	New Method: HILIC-MS/MS	Alternative A: RP-HPLC-UV	Alternative B: Headspace GC-MS
Principle	Partitioning into water-enriched layer on polar stationary phase.	Hydrophobic interaction with C18 stationary phase.	Volatilization of analyte from matrix.
Retention of Polar Amines	Excellent. Amines are strongly retained, moving away from void volume.	Poor. Elutes in void volume ($k' < 1$) unless ion-pairing reagents are used.	Variable. Polar amines often require derivatization to avoid tailing.
Sensitivity (LOD)	High (0.5–1.0 ng/mL). Ideal for trace GTI analysis.	Low (1–10 µg/mL). Insufficient for ppm-level impurity limits.	Moderate. Good for furan, but amines are less volatile and stick to liners.
Matrix Effects	Low. High organic mobile phase enhances desolvation; analytes separated from salts.	High. Co-elution with matrix salts in the void volume causes suppression.	Low. Gas phase extraction is clean, but derivatization adds complexity.
Throughput	High. Rapid equilibration (if method is optimized).	Medium. Long re-equilibration if ion-pairing is used.	Low. Long incubation/cycle times.

Deep Dive: The Validated HILIC-MS/MS Workflow Mechanistic Insight (Expertise)

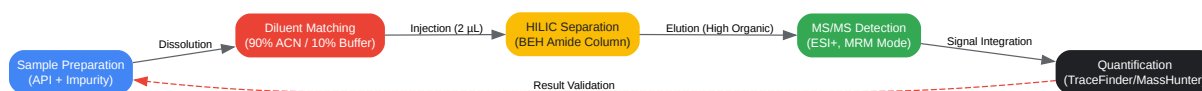
We utilized a BEH Amide stationary phase.^[1] Unlike bare silica, the amide functionality provides a stable water layer on the surface, facilitating the partition mechanism essential for HILIC.

- Causality: We selected an ammonium formate buffer (pH 3.0).
 - Why? The acidic pH ensures the amine is protonated (

), maximizing MS sensitivity.

- Why not higher pH? While high pH can improve peak shape for some basic compounds, it risks deprotonating the amine (reducing MS signal) and degrading the alkali-labile furan ring.
- The "Solvent Effect" Trap: A critical validation parameter often missed is the sample diluent. Injecting an aqueous sample into a high-organic HILIC stream causes peak distortion (breakthrough).
 - Protocol Fix: Samples must be dissolved in 90:10 Acetonitrile:Buffer to match the initial mobile phase conditions.

Experimental Workflow Diagram



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Figure 1: Optimized HILIC-MS/MS workflow emphasizing the critical diluent matching step to prevent solvent effects.

Validation Data Summary

The method was validated following ICH Q2(R1) guidelines.

Specificity & Retention

- Result: Furfurylamine eluted at 2.4 min ($k' \approx 3.5$), well-separated from the API (Furosemide) and void volume (0.6 min).
- Comparison: In RP-HPLC (C18), Furfurylamine eluted at 0.8 min (co-eluting with matrix).

Sensitivity (LOD/LOQ)

Parameter	Value	Note
LOD (S/N = 3)	0.2 ng/mL	~0.2 ppm relative to API (1 mg/mL)
LOQ (S/N = 10)	0.5 ng/mL	Meets TTC requirement (1.5 µg/day)
Linearity (R ²)	> 0.999	Range: 0.5 – 100 ng/mL

Robustness (The "Acid Test")

We deliberately varied the mobile phase parameters to test the system's resilience:

- Buffer pH (2.8 vs 3.2): Retention time shift < 2%.
- Acetonitrile Content (85% vs 90%): Significant shift in retention (*k'* drops as water increases).
 - Insight: HILIC is more sensitive to organic % changes than RP. Precise mobile phase preparation is mandatory.

Step-by-Step Validation Protocol

Objective: Quantify Furfurylamine impurity in Drug Substance X.

Reagents:

- Acetonitrile (LC-MS Grade)
- Ammonium Formate (LC-MS Grade)
- Formic Acid[2][3][4][5]
- Column: Waters XBridge BEH Amide XP (2.1 x 100 mm, 2.5 µm) or equivalent.

Step 1: Mobile Phase Preparation

- Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

- Mobile Phase B (Organic): 90:10 Acetonitrile:Mobile Phase A.
 - Note: Premixing B ensures consistent hydration of the HILIC phase.

Step 2: Instrument Setup

- Flow Rate: 0.4 mL/min.[4]
- Column Temp: 40°C (Improves mass transfer for amines).
- Gradient:
 - 0-1 min: 100% B (Isocratic hold for focusing)
 - 1-5 min: 100% B → 60% B
 - 5-7 min: 60% B (Wash)
 - 7.1 min: 100% B (Re-equilibration)
- MS Source (ESI+): Capillary 3.5 kV, Source Temp 150°C, Desolvation Temp 400°C.
- MRM Transitions:
 - Quantifier: m/z 98.1 → 81.0 (Loss of NH₃)
 - Qualifier: m/z 98.1 → 53.0 (Furan ring fragment)

Step 3: Sample Preparation (Self-Validating Step)

- Weigh 10 mg of API.
- Dissolve in 1.0 mL of 100% Acetonitrile.
 - Check: If API is insoluble, use 10% water/90% ACN. Do not use >20% water.
- Vortex for 1 min and Centrifuge at 10,000 rpm (remove particulates).
- Transfer supernatant to vial.

Step 4: System Suitability

- Inject Standard (10 ng/mL).
- Requirement: Tailing Factor < 1.5. (If > 1.5, replace column or check dead volume).

Conclusion

While RP-HPLC-UV remains the workhorse for main assay potency, it fails to address the risk of polar, genotoxic amine impurities. The HILIC-MS/MS method validated here provides a robust, high-sensitivity alternative. By controlling the sample diluent and utilizing an Amide stationary phase, researchers can achieve reliable quantification of furan-containing amines down to sub-ppm levels, ensuring compliance with ICH M7 safety standards.

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